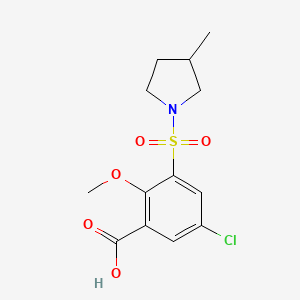![molecular formula C11H21N3O B7587164 2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7587164.png)
2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine, also known as BME, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. BME is a small molecule that can be synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine works by binding to specific receptors in the body, which leads to a cascade of biochemical reactions that ultimately result in its therapeutic effects. 2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine has been shown to inhibit the activity of certain enzymes, which can lead to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine has been shown to have anti-inflammatory and anti-cancer properties. It has been studied for its ability to inhibit the activity of certain enzymes, which can lead to a reduction in inflammation and cancer cell growth. 2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine has also been shown to have an effect on the immune system, and has been investigated as a potential treatment for autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, which makes it a useful tool for studying the mechanism of action of certain enzymes. However, 2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine also has some limitations. It can be toxic at high concentrations, which can make it difficult to work with in certain experiments. Additionally, its effects on the body are not fully understood, which can make it challenging to interpret the results of certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine. One area of research is the development of new drugs based on the mechanism of action of 2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine. Another area of research is the investigation of 2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine as a potential treatment for autoimmune diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine, and to determine its safety and efficacy for use in humans.
In conclusion, 2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine as a therapeutic agent.
Synthesemethoden
2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine can be synthesized through a reaction between 2-butoxyethanamine and 1-methyl-4-formylpyrazole. The reaction takes place in the presence of a catalyst and results in the formation of 2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine. The purity and yield of 2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine can be improved through various purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and anti-cancer properties, and has been investigated as a potential treatment for various diseases. 2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine has also been studied for its ability to inhibit the activity of certain enzymes, which could be useful in the development of new drugs.
Eigenschaften
IUPAC Name |
2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-3-4-6-15-7-5-12-8-11-9-13-14(2)10-11/h9-10,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQUUKHISVELDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCNCC1=CN(N=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-hydroxyphenyl)ethyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7587086.png)
![6-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B7587089.png)
![3-[(2-Aminopropanoylamino)methyl]benzoic acid](/img/structure/B7587102.png)
![(2S)-2-amino-3-methyl-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B7587118.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B7587151.png)

![N-(3-azabicyclo[3.1.0]hexan-6-yl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7587171.png)
![4-[[(6-Propan-2-ylpyrimidin-4-yl)amino]methyl]benzoic acid](/img/structure/B7587183.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7587188.png)

![(2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide](/img/structure/B7587200.png)

